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Compound of Interest

Compound Name: PF-06843195

Cat. No.: B8216121

Head-to-Head Comparison: PF-06843195 vs.
Taselisib (GDC-0032)

A detailed analysis for researchers and drug development professionals in oncology.

This guide provides a comprehensive, data-driven comparison of two prominent
phosphoinositide 3-kinase (PI3K) inhibitors: PF-06843195 and taselisib (GDC-0032). The
PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and
survival, and its dysregulation is a hallmark of many cancers. Both PF-06843195 and taselisib
have been developed to target this pathway, but they exhibit distinct selectivity profiles and
have different clinical development trajectories. This guide aims to offer an objective
comparison based on available preclinical and clinical data to inform further research and
development efforts in this area.

At a Glance: Key Differences
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Feature PF-06843195 Taselisib (GDC-0032)

: . . . Potent inhibitor of PI3Ka, 9,
Primary Target Highly selective PI3Ka inhibitor )
and y isoforms

. ) High selectivity for PI3Ka over B-sparing, with significantly
Selectivity Profile ) - )
other isoforms and mTOR less activity against PI3K[3

Investigated in multiple clinical
Clinical Development Preclinical candidate trials, but development was

discontinued

Potency against PI3Ka Ki<0.018 nM Ki=0.29 nM

Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity

This table summarizes the biochemical potency of PF-06843195 and taselisib against various

Class | PI3K isoforms.

PI3Ka (Ki, PI3K (fold PI3KJ (Ki, PI3Ky (Ki, MTOR (ICso,
Compound

nM) VS o) nM) nM) nM)
PF-06843195 < 0.018[1][2] - 0.28[1][2] - 1500[1]
Taselisib >30-fold less

0.29 0.12 0.97
(GDC-0032) potent

Data for PISK[3 for PF-06843195 was not available in the reviewed sources. Fold difference for
taselisib is based on biochemical inhibition.

Table 2: Cellular Activity

This table presents the cellular potency of the two inhibitors in various cancer cell lines.
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Ke
Compound Cell Line J . ICs0 (NM) Assay Type
Mutation(s)
PF-06843195 Ratl-myr-p110a - 18 Proliferation
Rat1l-myr-p110f3 - 360 Proliferation
Ratl-myr-p1106 - 160 Proliferation
MCF7 PIK3CA E545K 62 Proliferation
T47D PIK3BCAH1047R 32 Proliferation
pAKT (T308)
MCF7 PIK3CA E545K 7.8
Inhibition
pAKT (T308)
T47D PIK3CAH1047R 8.7
Inhibition
Taselisib (GDC- N ) ]
MCF7-neo/HER2  HERZ2-amplified 2.5 Proliferation

0032)

p110a mutant
breast cancer

cell lines

PIK3CA mutant

~70 (average)

Proliferation

Table 3: In Vivo Efficacy and Pharmacokinetics

This table summarizes the available in vivo data for both compounds.
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Compound

Animal Model

Tumor Type

Key Finding(s)

Pharmacokinet
ic
Parameter(s)

PF-06843195

Male Wistar Han
Rats

Oral
bioavailability:
25% (10 mg/kg);
Half-life (t¥2): 3.6
h (2 mg/kg IV)

Taselisib (GDC-
0032)

KPL-4 Xenograft

PIK3CA-mutant

breast cancer

Dose-dependent
tumor growth

inhibition

Mean half-life
(t%2) in humans:
40 hours

PIK3CA mutant
xenograft and
PDX models

Various

Induced tumor
regressions at

tolerated doses

Mechanism of Action and Signaling Pathways

Both PF-06843195 and taselisib are ATP-competitive inhibitors of PI3K enzymes. They block
the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-
3,4,5-trisphosphate (PIP3), a critical step in the activation of the PISBK/AKT/mTOR signaling
cascade. This pathway is frequently hyperactivated in cancer due to mutations in genes like

PIK3CA or loss of the tumor suppressor PTEN.

PF-06843195 is a highly selective inhibitor of the PI3Ka isoform. This selectivity is intended to
minimize off-target effects associated with the inhibition of other PI3K isoforms, potentially

leading to a better therapeutic window.

Taselisib, on the other hand, is a potent inhibitor of the PI3Ka, &, and y isoforms, while largely
sparing the B isoform. Preclinical studies have shown that taselisib exhibits increased activity in

cancer cell lines with PIK3CA mutations and those with HER2 amplification. It has been

suggested that taselisib has a unique mechanism of action that leads to enhanced potency in

PIK3CA mutant models by maintaining pathway suppression over time.

PIBK/IAKT/mTOR Signaling Pathway
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Receptor Tyrosine PIP2 PF-06843195 or
Kinase (RTK) Taselisib

phosphorylates dephosphorylates

PDK1

Cell Growth &
Proliferation

Click to download full resolution via product page

Caption: The PIBK/AKT/mTOR signaling pathway and the point of inhibition by PF-06843195
and taselisib.

Experimental Protocols
In Vitro Kinase Assay (Fluorescence Polarization)
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A common method to determine the enzymatic activity of PI3K isoforms is a fluorescence
polarization assay. This assay monitors the formation of the product, 3,4,5-inositoltriphosphate
(PIP3), as it competes with a fluorescently labeled PIP3 for binding to the GRP-1 pleckstrin
homology (PH) domain protein.

General Protocol:

o Reaction Setup: The kinase reaction is typically performed in a multi-well plate format. Each
well contains the specific PI3K isoform, the substrate (PIP2), and ATP in a suitable buffer.

e Inhibitor Addition: Serial dilutions of the test compound (PF-06843195 or taselisib) are added
to the wells.

 Incubation: The reaction is incubated at room temperature (e.g., 25°C) for a defined period
(e.g., 30 minutes) to allow for the enzymatic reaction to proceed.

o Termination: The reaction is stopped by the addition of a solution containing EDTA.

» Detection: A solution containing a fluorescently labeled PIP3 probe (e.g., TAMRA-PIP3) and
the GRP-1 detector protein is added to each well.

o Measurement: After a brief incubation to allow for binding equilibrium, the fluorescence
polarization is measured using a plate reader. An increase in the production of unlabeled
PIP3 by the enzyme will displace the fluorescently labeled PIP3 from the GRP-1 protein,
resulting in a decrease in the fluorescence polarization signal.

o Data Analysis: ICso values are calculated by fitting the dose-response curves to a 4-
parameter logistic equation.

Cellular Proliferation Assay

Cellular proliferation assays are used to determine the effect of the inhibitors on the growth of
cancer cell lines.

General Protocol:

o Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and
allowed to adhere overnight.
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Compound Treatment: The following day, the cells are treated with a range of concentrations
of the test compound.

Incubation: The plates are incubated for a period of 3 to 5 days to allow for cell proliferation.

Viability Measurement: Cell viability is assessed using a reagent such as resazurin or a
commercially available kit (e.g., CellTiter-Glo®).

Data Analysis: The luminescence or fluorescence signal, which is proportional to the number
of viable cells, is measured using a plate reader. ICso values are determined by plotting the
percentage of cell growth inhibition against the log of the compound concentration and fitting
the data to a sigmoidal dose-response curve.

In Vivo Tumor Xenograft Study

In vivo studies in animal models, typically immunodeficient mice, are crucial for evaluating the

anti-tumor efficacy of drug candidates.

General Protocol:

Tumor Implantation: Human cancer cells are subcutaneously injected into the flank of
immunodeficient mice.

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mms).

Randomization and Treatment: Once tumors reach the desired size, the mice are
randomized into control and treatment groups. The test compound is administered orally or
via another appropriate route at various doses and schedules. The control group receives a
vehicle solution.

Tumor Measurement: Tumor volume is measured periodically (e.g., twice weekly) using
calipers.

Monitoring: The body weight and general health of the mice are monitored throughout the
study.

Endpoint: The study is terminated when tumors in the control group reach a predetermined
size, or at a specified time point.
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o Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the mean tumor
volume of the treated groups to the control group.

Experimental Workflow for Inhibitor Evaluation

Compound Discovery
& Synthesis

Biochemical Assays
(Kinase Activity)

Cell-Based Assays
(Proliferation, Signaling)

In Vivo Models
(Xenografts, PDX)

Pharmacokinetics &
Pharmacodynamics

Clinical Trials

Click to download full resolution via product page

Caption: A typical preclinical to clinical workflow for the evaluation of a PI3K inhibitor.

Clinical Perspective and Future Directions

While PF-06843195 remains a preclinical candidate, the clinical journey of taselisib offers
valuable insights. Taselisib demonstrated anti-tumor activity in patients with PIK3CA-mutant
tumors, both as a single agent and in combination with other therapies. However, its
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development was ultimately halted due to a narrow therapeutic index, with significant toxicities
observed in clinical trials.

The high selectivity of PF-06843195 for PI3Ka may offer a potential advantage in terms of an
improved safety profile by avoiding the on-target toxicities associated with the inhibition of other
PI3K isoforms. Further preclinical and, potentially, clinical investigation of PF-06843195 will be
necessary to validate this hypothesis.

The experience with taselisib underscores the challenge of effectively targeting the PI3K
pathway while managing treatment-related adverse events. Future strategies in this field may
focus on developing even more selective inhibitors, exploring intermittent dosing schedules,
and identifying rational combination therapies to enhance efficacy and mitigate toxicity. The
detailed characterization of compounds like PF-06843195 and the lessons learned from the
clinical development of taselisib will be instrumental in advancing the next generation of PI3K-
targeted cancer therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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